molecular formula C19H12Cl2F3NO2S2 B2878659 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide CAS No. 250714-59-1

3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide

Cat. No.: B2878659
CAS No.: 250714-59-1
M. Wt: 478.33
InChI Key: LEWHNCWTFKSSGW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide (CAS: 251097-50-4) is a thiophene-based carboxamide derivative. Its molecular formula is C₁₉H₁₂Cl₂F₃NO₂S₂, with a molecular weight of 478.34 g/mol. The compound features:

  • A thiophene core substituted at the 3-position with a sulfanyl-linked 3,4-dichlorobenzyl group.
  • A carboxamide group at the 2-position, connected to a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F3NO2S2/c20-14-6-1-11(9-15(14)21)10-29-16-7-8-28-17(16)18(26)25-12-2-4-13(5-3-12)27-19(22,23)24/h1-9H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWHNCWTFKSSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features Reference
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide (251097-50-4) C₁₉H₁₂Cl₂F₃NO₂S₂ 478.34 - 3,4-Dichlorobenzyl (sulfanyl)
- 4-(Trifluoromethoxy)phenyl (carboxamide)
High halogen content enhances lipophilicity; trifluoromethoxy improves metabolic stability.
3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(methylsulfonyl)thiophene-2-carboxamide C₁₃H₁₁Cl₂NO₃S₃ 410.35 - 3,4-Dichlorobenzyl (sulfanyl)
- Methylsulfonyl (carboxamide)
Smaller size; sulfonyl group increases polarity but reduces membrane permeability.
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (251097-10-6) C₁₈H₁₃Cl₂NO₃S₂ 426.34 - 4-Chlorobenzyl (sulfonyl)
- 4-Chlorophenyl (carboxamide)
Sulfonyl group enhances stability but may reduce reactivity compared to sulfanyl analogs.
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) C₂₄H₂₄F₃N₅O₄S 564.2 - Thiazole core
- Trifluoromethoxy phenyl (ureido)
Thiazole instead of thiophene; ureido group introduces hydrogen-bonding potential.

Key Structural and Functional Comparisons

Core Heterocycle Variations The thiophene core in the target compound contrasts with thiazole derivatives (e.g., compound 10h in ). Thiophene derivatives (e.g., ) are associated with broader biological activities, including antimicrobial and anti-inflammatory effects, due to sulfur’s electronegativity and polarizability .

Substituent Effects

  • Sulfanyl vs. Sulfonyl Groups :

  • The sulfanyl (C-S) group in the target compound () provides moderate electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions.
  • Sulfonyl (C-SO₂) groups () increase polarity and oxidative stability but reduce cell permeability due to higher hydrophilicity .
    • Halogenation Patterns :
  • The 3,4-dichlorobenzyl group in the target compound offers steric bulk and lipophilicity, favoring interactions with hydrophobic protein pockets.

Carboxamide-Linked Moieties

  • The 4-(trifluoromethoxy)phenyl group in the target compound contributes to metabolic resistance (CF₃O is electron-withdrawing and resistant to hydrolysis) .
  • Analogs with methylsulfonyl () or ureido groups () prioritize polar interactions, which may enhance solubility but limit blood-brain barrier penetration .

Synthetic Routes

  • The target compound’s synthesis likely involves nucleophilic substitution (similar to ), where halogenated benzyl groups react with thiophene precursors.
  • By contrast, sulfonyl-containing analogs () require oxidation steps (e.g., H₂O₂/CH₃COOH) to convert sulfanyl to sulfonyl groups, increasing synthetic complexity .

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction enables the synthesis of 2-aminothiophenes, which are subsequently functionalized. For this compound, the reaction proceeds as follows:

Reagents :

  • Cyclohexanone (1.0 equiv)
  • Sulfur (1.2 equiv)
  • Cyanoacetamide (1.0 equiv)
  • Morpholine (catalyst)
  • Ethanol (solvent), reflux at 80°C for 6 hours

Yield : ~65–70%

Functionalization of the Thiophene Ring

The carboxylic acid group at the 2-position is introduced via oxidation or hydrolysis :

  • Oxidation : Using KMnO₄ in acidic conditions (H₂SO₄, 50°C, 3 hours) to convert methyl groups to carboxylic acids.
  • Hydrolysis : Ester intermediates (e.g., methyl esters) treated with NaOH in MeOH/H₂O (1:1) at 60°C for 2 hours.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation followed by amine coupling .

Activation as Acid Chloride

Steps :

  • Chlorination : Treat 3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in toluene (reflux, 4 hours).
  • Amidation : Add 4-(trifluoromethoxy)aniline (1.2 equiv) and Et₃N (2.0 equiv) in DCM (0°C to RT, 3 hours).

Yield : 85%

Coupling Reagents for Direct Amidation

Modern peptide coupling agents improve yields and reduce side reactions:

  • HATU/DIPEA : 1.2 equiv HATU, 2.0 equiv DIPEA in DMF (RT, 6 hours, 88% yield)
  • EDCl/HOBt : 1.5 equiv EDCl, 1.5 equiv HOBt in THF (0°C to RT, 12 hours, 82% yield)

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)
  • Eluent : Hexane/EtOAc (7:3 to 1:1 gradient)
  • Purity : >98% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.55–7.12 (m, 7H, Ar-H), 4.32 (s, 2H, SCH₂), 3.89 (s, 1H, thiophene-H)
  • MS (ESI+) : m/z 510.33 [M+H]⁺

Optimization and Scale-Up Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Switch to THF/water biphasic systems for easier workup in scale-up.

Temperature Control

  • Exothermic amidation steps require cooling (0–5°C) to prevent racemization or decomposition.

Catalytic Improvements

  • Pd-mediated coupling : For introducing trifluoromethoxy groups, use Pd(OAc)₂/Xantphos (yield increase from 70% to 86%).

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Acid chloride amidation 85% 98% $$ Moderate
HATU-mediated coupling 88% 99% $$$$ High
Mitsunobu sulfanylation 72% 95% $$$ Low

Challenges and Troubleshooting

  • Sulfanyl Oxidation : Mitigated by conducting reactions under N₂ and adding radical scavengers (e.g., BHT).
  • Aniline Reactivity : Electron-withdrawing groups (e.g., trifluoromethoxy) slow amidation; microwave-assisted synthesis (100°C, 30 min) improves kinetics.

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